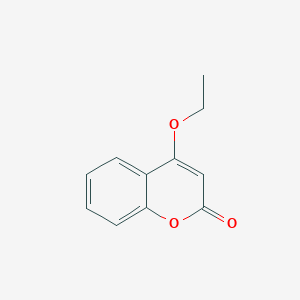

4-Ethoxycoumarin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Ethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring benzopyrone compound. It is a versatile molecule utilized in various scientific disciplines, particularly in biochemistry and pharmaceutical research.[1] Its core structure, featuring an ethoxy group at the 4-position of the coumarin scaffold, imparts unique physicochemical and fluorescent properties. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, analytical characterization, and its significant role as a probe in drug metabolism studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35817-27-7 | [2][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][4] |

| Molecular Weight | 190.20 g/mol | [1][3] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 134-139 °C | [1][5] |

| Boiling Point (Predicted) | 356.2 ± 37.0 °C | [3] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [3] |

Table 2: Solubility of Coumarin Derivatives

Note: Direct solubility data for this compound is limited. The table includes data for the closely related 7-Ethoxycoumarin and the parent compound 4-Hydroxycoumarin to provide an estimate.

| Compound | Solvent | Solubility | Source(s) |

| 7-Ethoxycoumarin | 95% Ethanol | 50 mg/mL | |

| DMSO | >20 mg/mL | ||

| Water | Soluble | ||

| Methanol | Soluble | ||

| DMF | ~30 mg/mL | [6] | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |

| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | |

| DMSO | ~30 mg/mL | ||

| Dimethyl formamide | ~30 mg/mL | ||

| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL |

Synthesis and Experimental Protocols

This compound is typically synthesized from 4-hydroxycoumarin. The following sections detail the synthetic procedure and analytical protocols for its characterization.

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxycoumarin and an ethylating agent such as iodoethane or diethyl sulfate in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

Addition of Base: Add a base, for instance, anhydrous potassium carbonate (1.5-2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

-

Addition of Ethylating Agent: Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol for FTIR (Solid State):

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (lactone), C-O-C (ether), and aromatic C=C bonds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for LC-MS/MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Acquire mass spectra in a positive or negative ionization mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to obtain a characteristic fragmentation pattern.

Biological Activity and Signaling Pathway

This compound is widely recognized as a substrate for cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs.[1] The primary metabolic pathway for this compound is O-deethylation, which is catalyzed by various CYP isoforms.[7] This reaction results in the formation of 4-hydroxycoumarin and acetaldehyde. The O-deethylation of 7-ethoxycoumarin is a well-established marker for assessing the activity of specific CYP enzymes.[7]

Cytochrome P450-Mediated O-Deethylation of this compound

The enzymatic conversion of this compound to 4-hydroxycoumarin is a key reaction in drug metabolism studies.

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]

Precautionary Measures:

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][8]

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical properties. Its utility as a fluorescent probe and a substrate for cytochrome P450 enzymes makes it an indispensable compound in drug metabolism and toxicology research. This guide provides the core technical information required by researchers and professionals to effectively and safely utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. This compound | 35817-27-7 [amp.chemicalbook.com]

- 4. This compound | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 35817-27-7 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 35817-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Initial Screening of 4-Ethoxycoumarin: A Technical Guide to Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 4-Ethoxycoumarin is limited in publicly available scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its parent compound, 4-hydroxycoumarin, and its derivatives. This information serves as a foundational resource to infer the potential therapeutic areas and guide the initial screening of this compound.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide array of pharmacological properties.[1] The 4-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, forming the basis of widely used anticoagulant drugs like warfarin.[1][2] Derivatives of 4-hydroxycoumarin have been extensively investigated for a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][3]

This technical guide focuses on the initial screening of this compound, a derivative of 4-hydroxycoumarin. Due to the scarcity of specific data for this compound, this document will detail the established biological activities and experimental protocols for the broader 4-hydroxycoumarin class. This approach provides a robust framework for researchers to design and execute an initial biological screening cascade for this compound, leveraging the extensive knowledge base of its structural analogs.

Potential Biological Activities and Quantitative Data

The primary biological activities associated with 4-hydroxycoumarin and its derivatives are summarized below. The quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis.

Anticoagulant Activity

The most prominent biological effect of 4-hydroxycoumarin derivatives is their anticoagulant activity, which is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors.[4]

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| Warfarin | In vivo (rats) | Anticoagulant effect | More potent than coumachlor | [5] |

| 4-hydroxy-3-[1-(4-fluorophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | In vivo (mice) | Anticoagulant effect | Greater than warfarin | [6] |

| 3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one) | In vivo (mice) | Anticoagulant effect | Greater than warfarin | [6] |

| 4-Hydroxycoumarin | In vitro (human blood) | Coagulation time | Increased coagulation time (significant at 10%) | [7] |

Antioxidant Activity

Many 4-hydroxycoumarin derivatives exhibit potent antioxidant properties by scavenging free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

| Compound/Derivative | Assay | Endpoint | Result (IC50) | Reference |

| 4-hydroxycoumarin | DPPH radical scavenging | pIC50 | 3.443 | [9] |

| Derivative 2b | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |

| Derivative 6b | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |

| Derivative 2c | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |

| Derivative 4c | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |

| Coumarin derivative 2 | DPPH radical scavenging | % Inhibition | 88 ± 1% | [11] |

Anti-inflammatory Activity

Coumarin derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[12][13]

| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | IL-6 and TNF-α release | RAW 264.7 | Inhibition of cytokine release | Potent activity |[12] | | 6-Methylcoumarin | LPS-induced NO production | RAW 264.7 | Inhibition of Nitric Oxide | Significant inhibition |[13] | | Pyranocoumarin derivative 5a | COX-2 Inhibition | In vitro | Selective COX-2 inhibition | SI = 152 |[14] | | Coumarin-sulfonamide 8d | COX-2 Inhibition | In vitro | COX-2 inhibition | Most active toward COX-2 |[14] |

Anticancer Activity

The cytotoxic effects of 4-hydroxycoumarin derivatives against various cancer cell lines have been demonstrated in numerous studies, often evaluated using the MTT assay.[15][16]

| Compound/Derivative | Cell Line | Assay | Endpoint | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 4 | HL60 (Leukemia) | MTT | Cytotoxicity | 8.09 µM |[15] | | Compound 4 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 3.26 µM |[15] | | Compound 4 | A549 (Lung Cancer) | MTT | Cytotoxicity | 9.34 µM |[15] | | Compound 8b | HepG2 (Liver Cancer) | MTT | Cytotoxicity | 13.14 µM |[15] | | Derivatives 4a-4j | A549, H460, H1975 (Lung Cancer) | MTT | Cytotoxicity | ~25% inhibition at 50-100 µM |[16] |

Antimicrobial Activity

Several derivatives of 4-hydroxycoumarin have been screened for their ability to inhibit the growth of various bacterial strains.[17][18]

| Compound/Derivative | Bacterial Strain | Assay | Result (Zone of Inhibition) | Reference | | :--- | :--- | :--- | :--- | | Novel 4-hydroxycoumarin derivatives (4a, 4b, 4h, 4j) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Agar well diffusion | Significant inhibitory potential |[18] | | Azo derivatives of 4-hydroxycoumarin (3a-j) | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of inhibition | Varied antibacterial activity |[19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the initial screening of coumarin derivatives.

Anticoagulant Activity Assay (In vitro)

Objective: To determine the effect of the test compound on blood coagulation time.

Method:

-

Sample Preparation: Prepare solutions of the test compound (e.g., this compound) and a positive control (e.g., 4-hydroxycoumarin or warfarin) in a suitable solvent (e.g., 0.9% normal saline) at various concentrations (e.g., 2%, 5%, 10%).[7]

-

Blood Collection: Collect fresh blood samples from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Coagulation Test:

-

Pipette a defined volume of the citrated blood into a series of test tubes.

-

Add different concentrations of the test compound solution to the respective tubes. A control tube should receive only the solvent.

-

Initiate coagulation by adding a solution of calcium chloride.

-

Record the time taken for a stable clot to form. This is the prothrombin time (PT).

-

-

Data Analysis: Compare the PT of the samples treated with the test compound to the control. An increase in PT indicates anticoagulant activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the test compound.

Method:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) in methanol.[9]

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT or Ascorbic Acid) in methanol (e.g., 150–750 µg/mL).[9]

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

-

Add the DPPH• solution to each well/cuvette.

-

Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[9]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]

-

Data Analysis: Calculate the percentage of DPPH• radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH• radicals) is then determined.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Method:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.

-

Incubate for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cell Viability (MTS/MTT Assay): Perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[20]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cells.

Method:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3.125 to 100 µM) for a specified period (e.g., 48 hours).[16]

-

MTT Incubation:

-

Remove the medium containing the compound.

-

Add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).

-

Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Agar Well Diffusion Method

Objective: To screen the test compound for its ability to inhibit the growth of bacteria.

Method:

-

Culture Preparation: Prepare overnight broth cultures of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Spread a standardized inoculum of the bacterial culture onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.[21] A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[18]

-

Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Coumarin derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Vitamin K Epoxide Reductase (VKOR) Inhibition

The primary mechanism for the anticoagulant activity of 4-hydroxycoumarins is the inhibition of the VKOR enzyme in the vitamin K cycle. This prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, thereby impairing their function.[1][2]

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

Anti-inflammatory Signaling Pathways

Coumarins can suppress inflammation by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

4-Ethoxycoumarin: A Technical Safety and Toxicity Profile for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin, a derivative of coumarin, is a synthetic compound with potential applications in various research and development sectors. As with any chemical entity intended for laboratory and potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, alongside detailed experimental protocols for key safety assessments. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound.

Toxicological Data Summary

Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize the available information and highlight data gaps. For comparative context, data for the related compound 4-hydroxycoumarin is also provided where available, but it should be noted that these are distinct chemical entities and their toxicological profiles may differ significantly.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | Endpoint | Value | Classification | Reference |

| This compound | - | Oral | - | - | Harmful if swallowed (H302) | [1] |

| 4-Hydroxycoumarin | Mouse | Oral | LD50 | 2000 mg/kg | Not Classified | |

| 4-Hydroxycoumarin | Rat | Oral | LD50 | > 2000 mg/kg | Not Classified |

Table 2: Dermal and Ocular Irritation Data

| Test Substance | Species | Test | Result | Classification | Reference |

| This compound | - | Skin Sensitization | - | May cause an allergic skin reaction (H317) | [1] |

| 4-Hydroxycoumarin | - | Skin Irritation | No data available | - | |

| 4-Hydroxycoumarin | - | Eye Irritation | No data available | - |

Specific data from dermal and ocular irritation studies (e.g., Draize test scores) for this compound are not available in the reviewed literature.

Table 3: Genotoxicity Data

| Test Substance | Test System | Metabolic Activation | Result | Reference |

| This compound | Ames Test | With/Without S9 | No data available | |

| This compound | In Vivo Micronucleus Test | - | No data available | |

| 4-Hydroxycoumarin | Salmonella typhimurium (Ames Test) | With/Without S9 | Not mutagenic | [1] |

| 4-Hydroxycoumarin | Mouse peripheral blood (Micronucleus Test) | In vivo | No increase in micronucleated cells | [2] |

Table 4: Carcinogenicity Data

| Test Substance | Species | Route | Duration | Result | Reference |

| This compound | - | - | - | No data available | |

| 4-Hydroxycoumarin | - | - | - | No data available |

Table 5: Reproductive and Developmental Toxicity Data

| Test Substance | Species | Study Type | Key Findings | Reference |

| This compound | - | - | No data available | |

| 4-Hydroxycoumarin | Zebrafish (Danio rerio) | Developmental Toxicity | Teratogenic at higher concentrations |

Metabolism and Toxicokinetics

The metabolism of this compound is anticipated to primarily occur in the liver, mediated by the cytochrome P450 (CYP) enzyme system. Based on studies of the related compound 7-ethoxycoumarin, the primary metabolic pathway is likely O-deethylation, which removes the ethyl group to form 4-hydroxycoumarin. This process is catalyzed by various CYP isoforms. The resulting 4-hydroxycoumarin can then undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion from the body.

The following diagram illustrates the proposed metabolic pathway of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions with free access to food and water.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. A starting dose is selected based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity. While a precise LD50 is not determined, the procedure identifies a dose that causes evident toxicity and a dose that causes no evident toxicity.

Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[3][4][5][6][7][8][9]

-

Test Animals: Albino rabbits are typically used.[3][4][5][6][7][8][9]

-

Test Site Preparation: A small area of the animal's dorsal skin is clipped free of fur.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the prepared skin under a gauze patch for a 4-hour exposure period.[3][4][5][6][7][8][9]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of effects.[3][4][5][6][7][8][9]

-

Scoring: The severity of erythema and edema is scored according to a standardized scale.

Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[10][11][12][13][14][15][16]

-

Test Animals: Albino rabbits are the preferred species.[10][11][12][13][14][15][16]

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11][12][13][14][15][16]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days.[10][11][12][13][14][15][16]

-

Scoring: Lesions are scored based on a standardized system to determine the irritation potential.[10][11][12][13][14][15][16]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations induced by a chemical.[17][18][19][20][21]

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[17][18][19][20][21]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][18][19][20][21]

-

Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.[5][11][12][14][22][23][24]

-

Test Animals: Typically mice or rats are used.[5][11][12][14][22][23][24]

-

Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[5][11][12][14][22][23][24]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.[5][11][12][14][22][23][24]

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates a genotoxic effect.

Carcinogenicity Studies - OECD 451

These long-term studies are designed to assess the carcinogenic potential of a substance.[4][18][25][26][27]

-

Test Animals: Rats and mice are commonly used.[4][18][25][26][27]

-

Duration: The study typically lasts for a major portion of the animal's lifespan (e.g., 24 months for rats).[4][18][25][26][27]

-

Dose Administration: The test substance is administered daily, usually in the diet or by gavage, at three dose levels plus a control group.[4][18][25][26][27]

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

-

Endpoint: A comprehensive histopathological examination of all organs is conducted at the end of the study to identify any neoplastic lesions.

Reproduction/Developmental Toxicity Screening Test - OECD 421

This study provides an initial assessment of potential effects on reproduction and development.[6][22][28][29][30]

-

Dosing: The test substance is administered to both males and females before mating, during mating, and to females throughout gestation and lactation.[6][22][28][29][30]

-

Endpoints: The study evaluates effects on mating performance, fertility, pregnancy, parturition, and early offspring development.[6][22][28][29][30]

Conclusion and Recommendations

The available data indicates that this compound is harmful if swallowed and may cause an allergic skin reaction.[1] However, there is a significant lack of publicly available quantitative data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.

For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid skin contact and ingestion. Given the data gaps, it is recommended that comprehensive toxicological testing, following the standard OECD guidelines outlined in this document, be conducted to fully characterize the safety profile of this compound before its widespread use in research and development. The information on related coumarin derivatives can serve as a preliminary guide, but it is not a substitute for specific data on this compound.

References

- 1. rsdjournal.org [rsdjournal.org]

- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. The bacterial reverse mutation test | RE-Place [re-place.be]

- 20. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 21. nib.si [nib.si]

- 22. oecd.org [oecd.org]

- 23. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

- 24. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 25. policycommons.net [policycommons.net]

- 26. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 27. mhlw.go.jp [mhlw.go.jp]

- 28. oecd.org [oecd.org]

- 29. Test No. 421: Reproduction/Developmental Toxicity Screening Test | OECD [oecd.org]

- 30. oecd.org [oecd.org]

An In-depth Technical Guide to 4-Ethoxycoumarin: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycoumarin is a synthetic derivative of coumarin, a benzopyrone that is naturally present in many plants. The addition of an ethoxy group at the 4-position of the coumarin scaffold imparts unique physicochemical properties, making it a valuable compound in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, purification, and spectroscopic properties. Furthermore, its interaction with biological systems, particularly cytochrome P450 enzymes, is discussed, highlighting its relevance in drug metabolism studies and as a fluorescent probe.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 134-138 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] |

| CAS Number | 35817-27-7 | [1] |

Spectroscopic Data

| Spectroscopy | Key Data | Reference |

| UV-Vis (in Ethanol) | λmax: ~308 nm | |

| Infrared (IR) (KBr pellet) | ν (cm⁻¹): ~1720 (C=O, lactone), ~1620 (C=C, aromatic), ~1250 (C-O, ether) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.5 (t, 3H, -OCH₂CH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~6.0 (s, 1H, H-3), ~7.2-7.8 (m, 4H, Ar-H) | [1][4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~15 (-OCH₂CH₃), ~65 (-OCH₂CH₃), ~95 (C-3), ~115-135 (Ar-C), ~155 (C-8a), ~162 (C-2), ~165 (C-4) | [1][4] |

| Mass Spectrometry (GC-MS) | m/z: 190 (M⁺), 162, 134, 105 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the O-ethylation of its precursor, 4-hydroxycoumarin.[5]

Reaction:

4-Hydroxycoumarin + Ethyl Iodide → this compound + HI

Materials:

-

4-hydroxycoumarin

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycoumarin in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the hydroxyl group of 4-hydroxycoumarin.

-

To the stirred suspension, add ethyl iodide dropwise.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization.[6][7][8][9]

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.

-

Slowly add hot water to the hot ethanolic solution until a slight turbidity persists.

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a desiccator.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Interaction with Cytochrome P450 Enzymes

This compound, similar to other alkoxycoumarins, is known to be a substrate for various cytochrome P450 (CYP) enzymes, primarily in the liver. The major metabolic pathway is O-deethylation, which converts this compound to 4-hydroxycoumarin.[10][11][12][13][14] This reaction is often used as a probe to assess the activity of specific CYP isoforms.

Caption: Metabolic pathway of this compound via cytochrome P450.

Stability and Reactivity

This compound is a relatively stable compound under standard laboratory conditions. However, like other coumarins, it can be susceptible to hydrolysis of the lactone ring under strong basic conditions, especially with prolonged heating. The ethoxy group is generally stable but can be cleaved by strong acids or through enzymatic action as described above. The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the lactone ring deactivates the benzene ring to some extent.

Conclusion

This compound is a versatile synthetic coumarin derivative with well-defined physical and chemical properties. Its straightforward synthesis and purification, coupled with its distinct spectroscopic characteristics, make it a valuable tool for researchers. Its primary role as a substrate for cytochrome P450 enzymes underscores its importance in drug metabolism and toxicology studies. The fluorescent nature of the coumarin scaffold also allows for its use as a probe in various biological assays. This technical guide provides foundational knowledge for scientists and professionals working with or considering the use of this compound in their research endeavors.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 6. Home Page [chem.ualberta.ca]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. old.rrjournals.com [old.rrjournals.com]

- 10. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application of Coumarin Derivatives in Enzyme Kinetics: A Focus on Cytochrome P450 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of coumarin derivatives in enzyme inhibition kinetics, with a primary focus on 7-ethoxycoumarin as a fluorogenic substrate for studying the inhibition of Cytochrome P450 (CYP) enzymes. Additionally, it briefly covers the direct inhibitory activities of 4-hydroxycoumarin derivatives against other enzyme targets.

Introduction: Coumarins in Enzyme Assays

Coumarins are a class of benzopyrone compounds, many of which exhibit fluorescence. This property, combined with their ability to be metabolized by various enzymes, makes them valuable tools in biochemical assays. In the context of enzyme inhibition kinetics, coumarin derivatives are primarily used in two ways:

-

As Substrates: Fluorogenic substrates like 7-ethoxycoumarin are metabolized by enzymes such as CYPs to produce highly fluorescent products. The rate of product formation is proportional to enzyme activity. Inhibitors of these enzymes will cause a decrease in the rate of fluorescence generation, which can be measured to determine inhibition constants (e.g., IC₅₀, Kᵢ).

-

As Direct Inhibitors: Certain coumarin derivatives, particularly those based on a 4-hydroxycoumarin scaffold, have been shown to directly inhibit the activity of various enzymes through competitive or other modes of inhibition.[1][2]

This document will focus on the first application, which is a widespread and crucial technique in drug metabolism and toxicology studies.

Application: 7-Ethoxycoumarin as a Substrate for Cytochrome P450 Inhibition Studies

7-Ethoxycoumarin is a classic profluorescent substrate used to measure the activity of several Cytochrome P450 isoforms. The O-deethylation of 7-ethoxycoumarin by CYPs yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), and acetaldehyde. This reaction is a cornerstone of the "ECOD" (7-Ethoxycoumarin-O-deethylase) assay.

The ECOD assay is frequently employed to investigate the inhibitory potential of new chemical entities (NCEs) or natural products on CYP activity.[3] Different CYP isoforms exhibit varying activities towards 7-ethoxycoumarin. For instance, in humans, CYP1A1, CYP1A2, and CYP2E1 are known to catalyze this reaction, with contributions from other isoforms like CYP2B6 also noted.[4] Kinetic analysis of 7-ethoxycoumarin O-deethylation in human liver microsomes can even show biphasic kinetics, suggesting the involvement of at least two different enzymes with different affinities (Kₘ) for the substrate.[4]

Signaling Pathway and Metabolic Activation

The metabolism of 7-ethoxycoumarin is a key part of Phase I xenobiotic metabolism, catalyzed by the CYP enzyme system. This system is a versatile catalyst involved in the metabolism of a vast array of substrates.[5][6]

Metabolic activation of 7-ethoxycoumarin by CYP enzymes.

Experimental Protocols

Materials and Reagents

-

Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP enzymes (e.g., expressed in baculovirus-insect cells), or liver S9 fractions.[7]

-

Substrate: 7-Ethoxycoumarin (7-EC) stock solution (e.g., in methanol or DMSO).

-

Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.[5][8]

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[8]

-

Inhibitor: Test compound stock solution of known concentration.

-

Standard: 7-Hydroxycoumarin (umbelliferone) stock solution for standard curve generation.

-

Quenching Solution: Cold acetonitrile or other suitable organic solvent.[5]

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: ~370-390 nm, Emission: ~450-460 nm).

General Workflow for an IC₅₀ Determination Assay

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using the ECOD assay.

Workflow for determining IC₅₀ using the ECOD assay.

Detailed Protocol: ECOD Inhibition Assay in Human Liver Microsomes

This protocol is a representative example and should be optimized for specific experimental conditions.

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.25-0.5 mg/mL) in phosphate buffer. Keep on ice.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

-

7-Ethoxycoumarin (Substrate): Prepare a 10 mM stock in DMSO. Further dilute in buffer to working concentrations. The final substrate concentration in the assay should be near the Kₘ value for the enzyme source, if known, to ensure sensitivity to competitive inhibition. For human liver microsomes, concentrations can range from 10 µM to 200 µM to probe different enzyme activities.[4]

-

Test Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the appropriate volume of:

-

Phosphate Buffer

-

HLM suspension

-

Test Inhibitor dilution (or vehicle for control wells)

-

NADPH regenerating system

-

-

Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzyme.[5]

-

Initiate the reaction by adding the 7-Ethoxycoumarin working solution to all wells. The final reaction volume is typically 100-200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation.

-

Stop the reaction by adding 50-100 µL of cold acetonitrile to each well.[5]

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Data Acquisition and Analysis:

-

Transfer the supernatant to a new black 96-well plate.

-

Read the fluorescence using a plate reader with excitation set to ~380 nm and emission to ~450 nm.

-

Prepare a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to product concentration (pmol).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

Kinetic data from inhibition studies are typically summarized to provide key parameters for comparison.

Table 1: Example Inhibition Data for Test Compounds on ECOD Activity in Human Liver Microsomes

| Compound | Target Enzyme System | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| Flavone | Rat Liver Microsomes (MC-treated) | Mixed | 0.17 | Not Reported |

| Apigenin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |

| Kaempferol | Rat Liver Microsomes (MC-treated) | Mixed | 4.5 | Not Reported |

| Quercetin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |

| Naringenin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |

| Data derived from a study on the inhibitory effects of naturally occurring flavonoids on 7-ethoxycoumarin O-deethylase activity.[3] The study identified all tested flavonoids as mixed-type inhibitors with Kᵢ values ranging from 0.17 to 4.5 µM. |

Table 2: Example Kinetic Parameters for Coumarin Metabolism by Recombinant Human CYPs

| Substrate | CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) |

| 7-Ethoxycoumarin | CYP1A2 | Low | Low |

| 7-Ethoxycoumarin | CYP2E1 | High | High |

| 7-Ethoxycoumarin | CYP1A1 | Low | Highest |

| This table summarizes the relative kinetic parameters for 7-ethoxycoumarin O-deethylation by different human P450 enzymes, highlighting their distinct catalytic efficiencies.[4] |

Application: 4-Hydroxycoumarin Derivatives as Direct Enzyme Inhibitors

Separate from the use of 7-ethoxycoumarin as a substrate, derivatives of 4-hydroxycoumarin have been developed as direct inhibitors of various enzymes.[9] The 4-hydroxycoumarin scaffold is a versatile starting point for synthesizing compounds with a range of biological activities.[1]

For example, novel 4-hydroxycoumarin derivatives have been synthesized and shown to inhibit enzymes like:

-

Carbonic Anhydrase-II: Certain derivatives showed inhibitory activity with IC₅₀ values in the micromolar range (e.g., 263 µM).[1]

-

Myosin II: A derivative named BHC (3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one) was identified as an inhibitor of skeletal muscle myosin II ATPase activity.[2]

The mechanism for these inhibitions is distinct from the substrate-based assay described above. These molecules typically bind directly to the enzyme's active site or an allosteric site to prevent substrate binding or product release. The protocols to study these effects would involve measuring the activity of the target enzyme (e.g., carbonic anhydrase) in the presence and absence of the 4-hydroxycoumarin inhibitor.

References

- 1. scielo.br [scielo.br]

- 2. Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 7-ethoxycoumarin O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]

Application Notes and Protocols for High-Throughput Screening Assays Using Ethoxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycoumarin derivatives serve as valuable fluorogenic substrates for the high-throughput screening (HTS) of cytochrome P450 (CYP) enzyme activity. The most prominently used substrate in this class is 7-ethoxycoumarin, which undergoes O-deethylation by various CYP isoforms to produce the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This reaction provides a sensitive and reliable method for assessing CYP inhibition or induction, crucial for drug metabolism and drug-drug interaction studies in the drug discovery process. While less common, other derivatives like 4-ethoxycoumarin may also be utilized in similar assays. These assays are amenable to miniaturization in 96- or 384-well plate formats, making them ideal for HTS campaigns.

Principle of the Assay

The core principle of the ethoxycoumarin-based assay lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of formation of the fluorescent product is directly proportional to the enzyme activity. In the case of the 7-ethoxycoumarin O-deethylase (ECOD) assay, the ethoxy group at the 7-position of the coumarin scaffold is removed by a CYP enzyme, yielding 7-hydroxycoumarin. The fluorescence of 7-hydroxycoumarin can be monitored over time to determine the reaction kinetics.

Signaling Pathway: CYP-Mediated Metabolism of 7-Ethoxycoumarin

Caption: CYP-mediated conversion of 7-ethoxycoumarin to fluorescent 7-hydroxycoumarin.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin by various human CYP isoforms. These values are indicative and can vary based on the specific experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes) and the composition of the reaction buffer.

| CYP Isoform | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source of Enzyme |

| CYP1A1 | Low Km | High | Recombinant |

| CYP1A2 | Low Km[1] | Low Vmax[1] | Human Liver Microsomes, Recombinant[1] |

| CYP2B6 | High Km | Moderate | Recombinant |

| CYP2E1 | High Km[1] | High Vmax[1] | Human Liver Microsomes, Recombinant[1] |

Note: "Low Km" generally indicates higher affinity of the enzyme for the substrate. The terms "Low" and "High" are relative comparisons among the isoforms. For more precise values, it is recommended to consult the primary literature with specific experimental details.

Experimental Protocols

Preparation of Reagents

-

Phosphate Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

NADPH Regenerating System (Optional but Recommended for longer incubations):

-

1.3 mM NADP+

-

3.3 mM Glucose-6-phosphate

-

0.4 U/mL Glucose-6-phosphate dehydrogenase

-

3.3 mM MgCl2

-

-

NADPH Stock Solution (for direct addition): 10 mM NADPH in 100 mM phosphate buffer, pH 7.4. Prepare fresh and keep on ice.

-

7-Ethoxycoumarin (Substrate) Stock Solution: 10 mM in DMSO. Store at -20°C.

-

7-Hydroxycoumarin (Standard) Stock Solution: 1 mM in DMSO. Store at -20°C.

-

Enzyme Preparation: Human liver microsomes (HLM) or recombinant CYP enzymes. Thaw on ice just before use.

-

Stop Solution: 0.1 M Tris-HCl buffer with 80% acetonitrile and 20% water.

High-Throughput Screening Workflow for CYP Inhibition

Caption: A typical workflow for a high-throughput CYP inhibition screening assay.

Detailed Protocol for a 384-Well Plate Format

-

Compound Plating: Dispense 1 µL of test compounds (potential inhibitors) at various concentrations into the wells of a 384-well black, clear-bottom plate. Include appropriate controls (vehicle control with DMSO and a positive control inhibitor).

-

Enzyme Addition: Prepare a master mix of the CYP enzyme (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL) in phosphate buffer. Add 20 µL of this mix to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Prepare a solution of 7-ethoxycoumarin in phosphate buffer. Add 10 µL to each well to achieve a final concentration near the Km for the CYP isoform being tested (e.g., 10-50 µM).

-

Reaction Initiation: Prepare a solution of NADPH in phosphate buffer. Add 10 µL to each well to achieve a final concentration of 1 mM. This will initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[2][3] Readings can be taken kinetically over a period of 15-60 minutes or as an endpoint measurement.

-

Reaction Termination (for endpoint assays): After the desired incubation time, add 25 µL of the stop solution to each well.

-

Final Reading (for endpoint assays): Read the fluorescence of the plate.

-

Data Analysis:

-

Construct a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to the amount of product formed.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Logical Relationship: Assay Considerations

Caption: Interrelated factors to consider when designing and executing the assay.

Troubleshooting and Considerations

-

Compound Autofluorescence: Test compounds should be pre-screened for intrinsic fluorescence at the excitation and emission wavelengths used for 7-hydroxycoumarin detection.

-

Fluorescence Quenching: Some compounds may quench the fluorescence of 7-hydroxycoumarin, leading to an overestimation of inhibition. This can be assessed by adding the compound to a known concentration of 7-hydroxycoumarin.

-

Enzyme Stability: Ensure that the enzyme preparation is handled properly and remains active throughout the assay. Keep enzymes on ice and use them promptly after thawing.

-

Linearity of the Reaction: It is crucial to ensure that the reaction rate is linear with respect to time and enzyme concentration. This can be determined in preliminary experiments.

-

DMSO Tolerance: The final concentration of DMSO in the reaction mixture should be kept low (typically ≤ 1%) as it can inhibit CYP activity.

By following these protocols and considering the key experimental variables, researchers can effectively utilize ethoxycoumarin-based assays for the high-throughput screening of CYP450 modulators in a drug discovery setting.

References

- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxycoumarin and its Precursor, 4-Hydroxycoumarin, as Versatile Intermediates in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethoxycoumarin and its direct precursor, 4-hydroxycoumarin, as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities. While this compound can be synthesized from 4-hydroxycoumarin, the latter is a far more versatile and widely utilized building block in organic synthesis due to the reactivity of its C3 position, facilitated by keto-enol tautomerism. This document will first detail the synthesis of this compound and then delve into the extensive applications of 4-hydroxycoumarin as a key intermediate.

Synthesis of this compound via O-Alkylation of 4-Hydroxycoumarin

This compound is typically prepared from 4-hydroxycoumarin through an O-alkylation reaction. This process involves the etherification of the hydroxyl group at the 4-position.

General Experimental Protocol: O-Alkylation of 4-Hydroxycoumarin

A general method for the O-alkylation of 4-hydroxycoumarin involves its reaction with an ethylating agent in the presence of a base.

Materials:

-

4-Hydroxycoumarin

-

Ethyl iodide (or diethyl sulfate)

-

Anhydrous potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

To a solution of 4-hydroxycoumarin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter off the inorganic salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

4-Hydroxycoumarin as a Versatile Synthetic Intermediate

The synthetic utility of 4-hydroxycoumarin extends far beyond its use as a precursor to this compound. Its ability to exist in tautomeric forms makes the C3 position highly nucleophilic, enabling a variety of C-C and C-heteroatom bond-forming reactions. This has led to its use in the synthesis of numerous biologically active molecules, including anticoagulants, anticancer agents, and antimicrobials.[1][2]

C-Alkylation Reactions

The C3 position of 4-hydroxycoumarin can be readily alkylated with various electrophiles, such as benzylic alcohols, to produce a range of 3-substituted derivatives.[3]

This protocol describes the synthesis of 3-alkylated-4-hydroxycoumarins using a solid superacid catalyst.

Materials:

-

4-Hydroxycoumarin

-

Secondary benzyl alcohol (e.g., 1-phenylethanol)

-

Sulfated tin oxide (STO) catalyst

-

Acetic acid

Procedure:

-

To a mixture of 4-hydroxycoumarin (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol) in acetic acid (10 mL), add the STO catalyst (0.1 mmol).

-

Stir the reaction mixture at reflux temperature for the required time (monitored by TLC).

-

After completion, cool the reaction mixture and add water.

-

Neutralize the mixture with sodium carbonate and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum to yield the crude product, which can be further purified by column chromatography.

Synthesis of Dicoumarol Analogues

4-Hydroxycoumarin is a key starting material for the synthesis of dicoumarol and its analogues, which are known for their anticoagulant properties. This typically involves the condensation of 4-hydroxycoumarin with an aldehyde.

Materials:

-

4-Hydroxycoumarin derivative (e.g., 6-methyl-4-hydroxycoumarin)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of the 4-hydroxycoumarin derivative (2 equivalents) and the aromatic aldehyde (1 equivalent) is refluxed in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction is refluxed for several hours until completion (monitored by TLC).

-

Upon cooling, the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to give the pure symmetrical dicoumarol analogue.

| Product | R Group on Aldehyde | Yield (%) |

| Symmetrical Dicoumarol Analogue 1 | Phenyl | 85 |

| Symmetrical Dicoumarol Analogue 2 | 4-Chlorophenyl | 88 |

| Symmetrical Dicoumarol Analogue 3 | 4-Methoxyphenyl | 82 |

Synthesis of Fused Heterocyclic Systems

4-Hydroxycoumarin serves as a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrano[3,2-c]coumarins.

This protocol involves a three-component reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile.[4]

Materials:

-

4-Hydroxycoumarin

-

Aromatic aldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of 4-hydroxycoumarin (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (15 mL).

-

A catalytic amount of piperidine is added, and the reaction mixture is refluxed for 2-3 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to obtain the desired pyrano[3,2-c]coumarin derivative.

| Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) |

| Phenyl | 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 92 | 258-260 |

| 4-Chlorophenyl | 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 95 | 265-267 |

| 4-Methoxyphenyl | 2-Amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 90 | 248-250 |

Visualization of Synthetic Pathways and Biological Screening Workflow

Synthetic Workflow for 4-Hydroxycoumarin Derivatives

Caption: Synthetic routes from 4-hydroxycoumarin to diverse derivatives.

Logical Workflow for Biological Activity Screening

Caption: Workflow for evaluating the biological activity of synthesized compounds.

Quantitative Data Summary

The following tables summarize the yields and other relevant data for representative reactions starting from 4-hydroxycoumarin.

Table 1: Synthesis of 3-Substituted 4-Hydroxycoumarins via C-Alkylation

| Electrophile | Product | Catalyst | Yield (%) |

| 1-Phenylethanol | 3-(1-Phenylethyl)-4-hydroxycoumarin | STO | 85 |

| 1-(4-Methoxyphenyl)ethanol | 3-(1-(4-Methoxyphenyl)ethyl)-4-hydroxycoumarin | STO | 90 |

| 1-(4-Chlorophenyl)ethanol | 3-(1-(4-Chlorophenyl)ethyl)-4-hydroxycoumarin | STO | 82 |

Table 2: Synthesis of Fused Pyrano[3,2-c]coumarins

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 92 |

| 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 94 |

| 2-Chlorobenzaldehyde | 2-Amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 91 |

Table 3: Spectroscopic Data for a Representative Compound: 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile

| Technique | Data |

| ¹H NMR (DMSO-d₆, δ ppm) | 4.45 (s, 1H, H-4), 7.20-7.40 (m, 7H, Ar-H & NH₂), 7.50 (t, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 36.5, 57.8, 103.8, 112.9, 116.8, 119.5, 122.8, 124.7, 127.5, 128.8, 132.9, 144.2, 152.5, 158.3, 160.2 |

| IR (KBr, cm⁻¹) | 3380, 3295 (NH₂), 2195 (CN), 1710 (C=O, lactone), 1675 (C=O, pyranone), 1605 (C=C) |

These notes underscore the significance of 4-hydroxycoumarin as a foundational scaffold in medicinal chemistry and organic synthesis, providing researchers with established protocols and data to facilitate the development of novel therapeutic agents.

References

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying 4-Ethoxycoumarin Metabolism by P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Ethoxycoumarin as a probe substrate for measuring the metabolic activity of Cytochrome P450 (P450) enzymes. The primary metabolic pathway involves the O-deethylation of this compound to the highly fluorescent product, 7-hydroxycoumarin, a reaction catalyzed by multiple P450 isoforms. This fluorometric assay is a widely used method for in vitro drug metabolism studies and high-throughput screening of P450 inhibition.

Metabolic Pathway of this compound

The metabolism of this compound predominantly proceeds via O-deethylation, a reaction mediated by various Cytochrome P450 enzymes. This process involves the removal of an ethyl group, resulting in the formation of 7-hydroxycoumarin, a fluorescent metabolite, and acetaldehyde.

Caption: Metabolic O-deethylation of this compound by Cytochrome P450 enzymes.

Quantitative Data: P450 Isoform Kinetics with Coumarin Derivatives

The following table summarizes the kinetic parameters for the metabolism of this compound and other relevant coumarin derivatives by various human P450 isoforms. These values are essential for designing and interpreting in vitro metabolism studies.

| Substrate | P450 Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| 3-Cyano-7-ethoxycoumarin | Rat Liver Microsomes | 16 | 0.5 | |

| 7-Ethoxycoumarin | Human P450 1A2 | Low Km | Low Vmax | |

| 7-Ethoxycoumarin | Human P450 2E1 | High Km | High Vmax | |

| 7-Ethoxycoumarin | Rat Intestinal Mucosal Cells | 50 - 70 | - | |

| 7-Ethoxycoumarin (after 3-methylcholanthrene pretreatment) | Rat Intestinal Mucosal Cells | 20 - 45 | Increased |

Experimental Protocol: this compound O-Deethylation (ECOD) Assay

This protocol outlines a spectrofluorometric method for determining P450-catalyzed this compound O-deethylation activity in human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (or other suitable stop solution)

-

7-Hydroxycoumarin (for standard curve)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Experimental Workflow

Caption: General workflow for the this compound O-deethylation (ECOD) assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh NADPH regenerating system solution.

-

Prepare a stock solution of 7-hydroxycoumarin for the standard curve.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium Phosphate Buffer (to final volume)

-

Human Liver Microsomes (e.g., 0.1-0.5 mg/mL final concentration)

-

This compound (at various concentrations to determine kinetics, or a single saturating concentration for screening)

-

-

Include control wells:

-

No NADPH (to measure background fluorescence)

-

No microsomes (to measure substrate fluorescence)

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the NADPH regenerating system to each well (except the "No NADPH" controls).

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a suitable stop solution, such as cold acetonitrile. This will precipitate the proteins and halt the enzymatic activity.

-

-